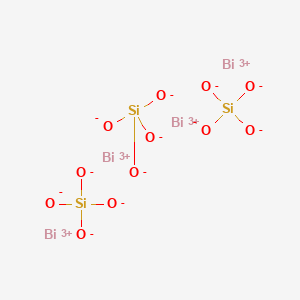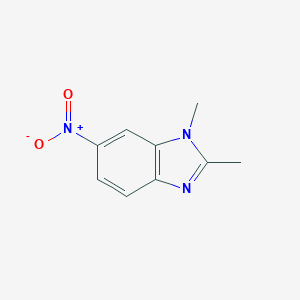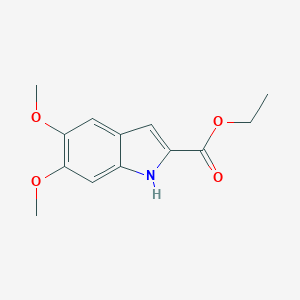
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate isInChI=1S/C13H15NO4/c1-4-18-13(15)10-5-8-6-11(16-2)12(17-3)7-9(8)14-10/h5-7,14H,4H2,1-3H3 . The Canonical SMILES structure is CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC . Physical And Chemical Properties Analysis
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate has a molecular weight of 249.26 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 249.10010796 g/mol . The topological polar surface area is 60.6 Ų . The compound has a heavy atom count of 18 .Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Indole Derivatives
Indole derivatives, such as Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, play a significant role in the synthesis of selected alkaloids . These compounds are prevalent moieties in natural products and drugs .
Biologically Active Compounds
Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
Reactant for Total Synthesis of (±)-dibromophakellin and Analogs
Indole-2-carboxylic acid, a related compound, has been used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
Reactant for Synthesis of Pyrrolizidine Alkaloid (±)-trachelanthamidine
Indole-2-carboxylic acid has also been used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
Preparation of CRTH2 Receptor Antagonists
Ethyl indole-2-carboxylate, a similar compound, has been used as a reactant for the preparation of CRTH2 receptor antagonists .
Preparation of Indoleamine 2,3-dioxygenase (IDO) Inhibitors
Ethyl indole-2-carboxylate has also been used in the preparation of indoleamine 2,3-dioxygenase (IDO) inhibitors .
Preparation of Cannabinoid CB1 Receptor Antagonists
Another application of Ethyl indole-2-carboxylate is in the preparation of cannabinoid CB1 receptor antagonists .
Preparation of Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
Ethyl indole-2-carboxylate has been used in the preparation of inhibitors of human reticulocyte 15-lipoxygenase-1 .
Eigenschaften
IUPAC Name |
ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)10-5-8-6-11(16-2)12(17-3)7-9(8)14-10/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUSDPZPBBBAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167663 | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
CAS RN |
16382-18-6 | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16382-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016382186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Ethyl 5,6-dimethoxyindole-2-carboxylate studied in relation to melanin?
A1: Ethyl 5,6-dimethoxyindole-2-carboxylate (DMICE) serves as a valuable model compound for investigating the structural and photophysical properties of melanin. Melanin, a complex biopolymer, derives from the oxidation and polymerization of phenolic compounds, including indole derivatives. [, ] DMICE, with its indole core structure and shielded hydroxyl groups, mimics key structural features of eumelanin monomers. This makes it a useful tool for studying the intrinsic properties of melanin without the complexities arising from its polymeric and heterogeneous nature.
Q2: How does halogenation influence the photophysical properties of Ethyl 5,6-dimethoxyindole-2-carboxylate?
A2: Halogenation, specifically iodination and bromination, significantly alters the photophysical properties of DMICE. Research shows that both iodinated (IDMICE) and brominated (BDMICE) derivatives exhibit ultrafast intersystem crossing (ISC). This process involves a transition from a singlet excited state to a triplet excited state. [] Importantly, IDMICE demonstrates a remarkably high triplet quantum yield (59.1%) and a faster ISC rate compared to BDMICE. [] This enhanced ISC in IDMICE is attributed to strong spin-orbit coupling induced by the presence of iodine and specific intermolecular interactions within its crystal structure, leading to the observation of room temperature phosphorescence. [] These findings highlight the potential of halogenated DMICE derivatives, particularly IDMICE, in applications requiring efficient triplet state generation, such as photodynamic therapy or organic light-emitting diodes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




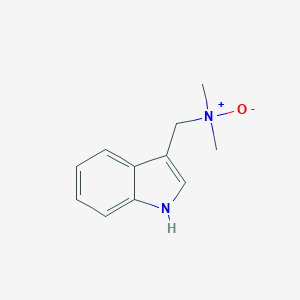
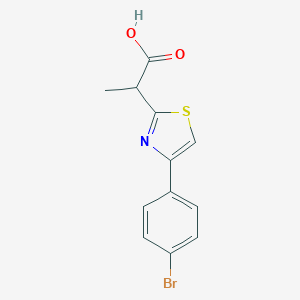



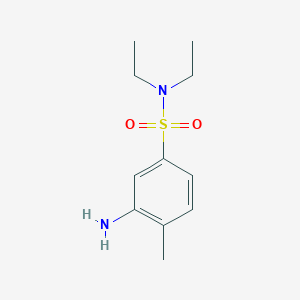
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
